3-(2-Methoxyphenyl)-4-((2,4,6-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
5-(2-MEO-PH)-4-((2,4,6-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-MEO-PH)-4-((2,4,6-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the triazole derivative and 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions.
Methoxy Substitution: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the benzylidene group, leading to various reduced derivatives.
Substitution: The methoxy groups and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine
Anticancer Activity: The compound may have potential as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.
Anti-inflammatory Properties: It may exhibit anti-inflammatory effects, useful in treating various inflammatory conditions.
Industry
Agriculture: The compound may be used as a pesticide or herbicide, protecting crops from pests and diseases.
Pharmaceuticals: It can be a key intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-(2-MEO-PH)-4-((2,4,6-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-(2-MEO-PH)-4-((2,4,6-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound is unique due to its specific substitution pattern and functional groups.
Other Triazole Derivatives: Compounds such as 1,2,4-triazole, 3-amino-1,2,4-triazole, and 4-phenyl-1,2,4-triazole share structural similarities but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of 5-(2-MEO-PH)-4-((2,4,6-TRIMETHOXYBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of methoxy, benzylidene, and triazole functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
478257-36-2 |
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Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-12-9-16(26-3)14(17(10-12)27-4)11-20-23-18(21-22-19(23)28)13-7-5-6-8-15(13)25-2/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
SZYFGGHMYSNWES-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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